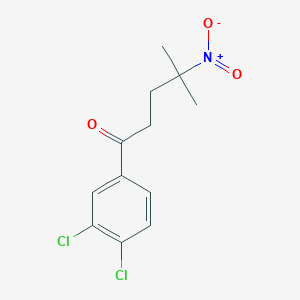

![molecular formula C20H15NOS B3036969 2-[3-(Phenoxymethyl)phenyl]-1,3-benzothiazole CAS No. 400087-91-4](/img/structure/B3036969.png)

2-[3-(Phenoxymethyl)phenyl]-1,3-benzothiazole

Descripción general

Descripción

2-[3-(Phenoxymethyl)phenyl]-1,3-benzothiazole is an organic compound that is used in the synthesis of a variety of compounds, ranging from pharmaceuticals to food additives. It is a versatile compound, with a wide range of applications in scientific research.

Aplicaciones Científicas De Investigación

Fluorescent Probes Sensing pH and Metal Cations

Research on benzothiazole derivatives like 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue demonstrated their application as fluorescent probes. These probes are sensitive to pH changes, especially around pH 7-8, and can sense magnesium and zinc cations due to large fluorescence enhancement under basic conditions. The high sensitivity and selectivity in metal cation detection are attributed to the high acidity of the fluorophenol moiety in these compounds (Tanaka et al., 2001).

pH Sensing in Physiological Conditions

A benzothiazole-based aggregation-induced emission luminogen was synthesized for highly sensitive physiological pH sensing. This compound, capable of multifluorescence emissions, was used as a ratiometric fluorescent chemosensor to detect pH fluctuations in biosamples and neutral water samples. Its sensitivity and selectivity make it suitable for monitoring pH changes in physiological environments (Li et al., 2018).

Antitumor Activity

Benzothiazole derivatives have shown significant antitumor activity. For instance, 2-(4-Aminophenyl)benzothiazole molecules, especially those substituted in the phenyl ring, inhibited specific human ovarian carcinoma cell lines. These molecules demonstrated potent and selective inhibition, indicating their potential as antitumor agents (Bradshaw et al., 1998).

Chemical Sensing and Photophysical Properties

Benzothiazole derivatives are also utilized in chemical sensing and studying photophysical properties. For example, a study on 2-(2'-hydroxyphenyl)benzothiazole-based compounds revealed their aggregation-induced emission enhancement due to restricted intramolecular motion, highlighting their utility in photophysical dynamics studies (Qian et al., 2007).

Corrosion Resistance in Industrial Applications

In industrial applications, benzothiazole derivatives have been investigated for enhancing corrosion resistance. Research on compounds like 2-phenyl-benzothiazole showed their potential in significantly improving the corrosion resistance of mild steel in acidic solutions. These findings are crucial for applications in material sciences and engineering (Salarvand et al., 2017).

Propiedades

IUPAC Name |

2-[3-(phenoxymethyl)phenyl]-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NOS/c1-2-9-17(10-3-1)22-14-15-7-6-8-16(13-15)20-21-18-11-4-5-12-19(18)23-20/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCHCYBZKSKJMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Phenoxymethyl)phenyl]-1,3-benzothiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B3036886.png)

![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-piperidino-1-ethanone](/img/structure/B3036888.png)

![1-(4-Benzylpiperazino)-2-[2-(4-chlorophenyl)-2-adamantyl]-1-ethanone](/img/structure/B3036890.png)

![3-cyano-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B3036894.png)

![(3E)-3-(dimethylaminomethylidene)-4-(4-fluorophenyl)-5-[(E)-methoxyiminomethyl]-1-(4-methoxyphenyl)pyrrol-2-one](/img/structure/B3036896.png)

![Diethyl 2-(3,5-dimethylpyrazol-1-yl)-6-[(4-methylphenyl)methoxy]pyridine-3,5-dicarboxylate](/img/structure/B3036898.png)

![5-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole](/img/structure/B3036901.png)

![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-4-phenyl-1H-pyrazol-5-amine](/img/structure/B3036904.png)

![2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B3036906.png)

![2,5-Dimethyl-4,6-diphenyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B3036908.png)